4-{(E)-[2-(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(E)-[2-(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 4-methoxybenzoate is a complex organic compound that features a combination of pyridine, hydrazone, and benzoate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[2-(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 4-methoxybenzoate typically involves the condensation of 3-pyridinecarboxaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 4-methoxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[2-(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the benzoate ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine or benzoate derivatives.
Scientific Research Applications
4-{(E)-[2-(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 4-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{(E)-[2-(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The hydrazone moiety can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenyl benzoate
- 4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 4-ethoxybenzoate
- 4-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}phenyl 4-methoxybenzoate
Uniqueness
4-{(E)-[2-(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 4-methoxybenzoate is unique due to the presence of both the pyridine and methoxybenzoate groups, which confer specific electronic and steric properties. These features can enhance its binding affinity to biological targets and improve its solubility and stability compared to similar compounds.
Properties
Molecular Formula |
C21H17N3O4 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C21H17N3O4/c1-27-18-10-6-16(7-11-18)21(26)28-19-8-4-15(5-9-19)13-23-24-20(25)17-3-2-12-22-14-17/h2-14H,1H3,(H,24,25)/b23-13+ |
InChI Key |
ALIYHBPFKUXLDR-YDZHTSKRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CN=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.